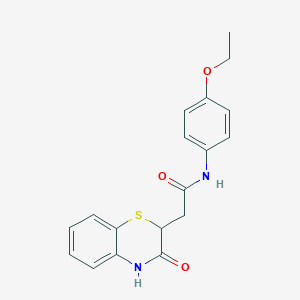

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the linear formula C18H18N2O3S . It has a molecular weight of 342.42g/mol . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The buyer assumes responsibility to confirm product identity and/or purity .Applications De Recherche Scientifique

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound belonging to the class of benzothiazines. Benzothiazines are heterocyclic compounds featuring a benzene ring fused to a thiazine ring, notable for their varied applications in scientific research and pharmaceuticals due to their unique chemical properties.

Therapeutic Potential and Mechanisms

Benzothiazines, including compounds similar to this compound, have been explored for their therapeutic potential across a range of applications. These compounds are investigated for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities among others. The structurally simple 2-arylbenzothiazoles, a close relative to the discussed compound, are potential antitumor agents due to their ability to interact with various biomolecules. The importance of benzothiazines in drug discovery is underscored by their potential as drug candidates for treating numerous diseases, including cancer, hypertension, and microbial infections. Their nitrogen-sulfur axis and structural similarity to phenothiazine drugs contribute to their therapeutic efficacy (Kamal, Hussaini, & Malik, 2015).

Synthetic Strategies

The synthesis of benzothiazine derivatives, including those structurally related to this compound, involves various strategies. These typically leverage 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones as starting materials. Synthetic chemists have developed numerous methods for crafting benzothiazine heterocyclic derivatives, achieving potential yields and revealing the versatility of this scaffold in medicinal chemistry. The direct synthesis and modification of benzothiazines have enabled the exploration of their biological activities and potential therapeutic applications (Mir, Dar, & Dar, 2020).

Biological Activities and SAR

Benzothiazines exhibit a wide range of biological activities, which can be attributed to their heterocyclic structure. The presence of the benzothiazine scaffold is associated with significant pharmacological interest, particularly in the fields of antipsychotic medications and cancer therapy. The 1,4-benzothiazine (1,4-B) core, found in compounds similar to the discussed chemical, is a pharmacophore of antipsychotic drug phenothiazines and demonstrates a spectrum of biological activities. Synthetic and structural modifications of the benzothiazine ring have provided insights into the structure-activity relationships (SAR), guiding the development of new therapeutic agents (Rai, Singh, Raj, & Saha, 2017).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVBMYDTNXTQBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406386.png)

![5-(4-chlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406389.png)

![5-{3-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406390.png)

![5-{2-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406392.png)

![N-[4-(acetylamino)-8-fluoranthenyl]acetamide](/img/structure/B406393.png)

![Fluoreno[1,9-ab]phenazine](/img/structure/B406394.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406397.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406398.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406399.png)

![methyl (2Z)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406400.png)

![ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406405.png)

![methyl 2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406407.png)

![methyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406408.png)

![ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406409.png)